molecular formula C8H9BrO2S B3040069 2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane CAS No. 152538-51-7

2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane

Cat. No. B3040069
CAS RN: 152538-51-7
M. Wt: 249.13 g/mol
InChI Key: VLYQSBZJYOVSOT-UHFFFAOYSA-N
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Description

“2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane” is a chemical compound that is not widely documented in the literature. It is a derivative of “Thiophene-2-boronic acid pinacol ester” and "2-(2-Bromoethyl)-1,3-dioxolane" . It is described as a colorless liquid or low melting solid .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane, focusing on six unique fields:

Organic Synthesis

2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane is often used as an intermediate in organic synthesis. Its unique structure, featuring both a bromine atom and a thiophene ring, makes it a valuable building block for creating more complex molecules. This compound can undergo various reactions, such as Suzuki coupling, to form new carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the development of new drugs. The thiophene ring is a common motif in many biologically active molecules, and the presence of the bromine atom allows for further functionalization. Researchers can modify this compound to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent .

Material Science

2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane is also significant in material science, particularly in the development of conductive polymers. Thiophene-based polymers are known for their excellent electrical conductivity and stability. This compound can be polymerized to create materials for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Chemical Sensors

The compound’s unique electronic properties make it suitable for use in chemical sensors. Thiophene derivatives are often employed in the design of sensors due to their ability to interact with various analytes. 2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane can be used to develop sensors for detecting gases, ions, or other chemical substances, providing high sensitivity and selectivity .

Photophysical Studies

Researchers use this compound in photophysical studies to understand the behavior of light-absorbing materials. The thiophene ring’s conjugated system allows for efficient absorption and emission of light, making it a valuable subject in the study of photoluminescence and other optical properties. These studies can lead to the development of new materials for optoelectronic applications .

Catalysis

In the field of catalysis, 2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane can serve as a ligand or a precursor to catalysts. Its structure allows it to coordinate with metals, forming complexes that can catalyze various chemical reactions. These catalysts are essential in industrial processes, including the production of fine chemicals and pharmaceuticals.

ChemSpider Sigma-Aldrich SpringerLink ChemSpider SpringerLink : Sigma-Aldrich

properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2-methyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-8(10-2-3-11-8)7-4-6(9)5-12-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYQSBZJYOVSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of commercially available 1-(4-bromo-2-thienyl)ethan-1-one (2.00 g, 9.75 mmol) in ethylene glycol (10.7 mL) was treated with trimethylorthoformate (2.14 mL, 19.51 mmol) followed by LiBF4 (150 mg, 1.60 mmol). The reaction mixture was heated at 95° C. overnight. Sat. aq. NaHCO3 (20 mL) was added and the mixture was extracted with EA (20 mL). The org. extracts were washed with brine (2×20 mL), dried over MgSO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (20:80 EA-Hept) gave the title compound as a white solid. TLC:rf (20:80 EA-Hept)=0.50. LC-MS-conditions 02: tR=0.99 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.14 mL
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
LiBF4
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane
Reactant of Route 2
2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane
Reactant of Route 3
2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane
Reactant of Route 4
2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane
Reactant of Route 5
2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane
Reactant of Route 6
2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane

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